1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a carboxymethyl group attached to a dihydroimidazolium ring, which is further stabilized by a hydrogen sulfate counterion. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate typically involves the reaction of 3-methyl-2,3-dihydro-1H-imidazole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The resulting intermediate is then treated with sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The hydrogen sulfate counterion can be replaced with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or aqueous solutions of alternative anions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylate derivatives, dihydroimidazole derivatives, and various substituted imidazolium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazolium ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of target molecules and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Carboxymethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate
- 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium phosphate
Uniqueness
Compared to similar compounds, 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate exhibits unique properties due to the presence of the hydrogen sulfate counterion. This counterion can influence the compound’s solubility, stability, and reactivity, making it particularly suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
879270-11-8 |
---|---|
Molecular Formula |
C6H12N2O6S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
hydrogen sulfate;2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O2.H2O4S/c1-7-2-3-8(5-7)4-6(9)10;1-5(2,3)4/h2-3H,4-5H2,1H3,(H,9,10);(H2,1,2,3,4) |
InChI Key |
WMRZUOUHCDNJCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)CC(=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.